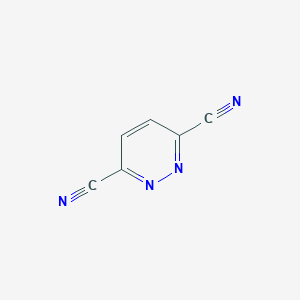

3,6-Pyridazinedicarbonitrile

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and medicinal sciences. uomus.edu.iqresearchgate.netresearchgate.net The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in many biologically active molecules. uomus.edu.iqscholarsresearchlibrary.com Pyridazine derivatives are recognized for their wide-ranging pharmacological activities and serve as versatile scaffolds in drug design. scholarsresearchlibrary.com The introduction of nitrile groups onto the pyridazine core, as seen in 3,6-Pyridazinedicarbonitrile, significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for more complex heterocyclic systems. scholarsresearchlibrary.comrsc.org

The synthesis of pyridazine derivatives can be achieved through various methods, including cycloaddition reactions and functional group transformations. organic-chemistry.org For instance, a high-yield synthesis of this compound has been developed involving the dehydration of the corresponding bis-amide. rsc.org This accessibility allows for its broader application in research and development.

Overview of Dinitrile Functionalities in Organic Synthesis and Advanced Materials Science

The nitrile or cyano (-C≡N) group is a cornerstone of organic synthesis due to its unique reactivity. nih.govresearchgate.net It possesses a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability to coordinate with metals, allowing for a diverse range of chemical transformations. nih.govresearchgate.net Nitriles can be converted into various other functional groups such as amines, carboxylic acids, and amides, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and polymers. researchgate.netebsco.comteachy.app

In materials science, the incorporation of nitrile functionalities is a key strategy for developing advanced materials. Nitrile groups can enhance the thermal stability and are utilized in the creation of nanoporous polymers for applications like gas capture and precious metal recovery. acs.orgresearchgate.net For example, polymers with nitrile functionalities have shown high selectivity for CO2 capture and the ability to selectively recover gold from electronic waste. acs.org Furthermore, dinitrile-based electrolytes are being investigated for high-voltage lithium-ion batteries due to their electrochemical stability. acs.org The presence of two nitrile groups in this compound amplifies these properties, making it a promising candidate for the development of novel functional materials.

Current Research Landscape and Emerging Areas for Pyridazinedicarbonitriles

Current research on pyridazinedicarbonitriles is focused on leveraging their unique properties as versatile building blocks in organic synthesis and materials science. nih.govlifechemicals.comenamine.net The reactivity of the dinitrile groups allows for their participation in various cyclization and cycloaddition reactions to construct more complex heterocyclic frameworks. nih.govacs.org For instance, this compound can serve as a precursor for the synthesis of ligands used in the formation of metal-organic frameworks (MOFs) and coordination polymers. rsc.org

An emerging area of interest is the use of pyridazinedicarbonitriles in the synthesis of novel π-conjugated systems for applications in organic electronics. The electron-withdrawing nature of the nitrile groups can be exploited to tune the electronic properties of organic semiconductors. Research has shown that the introduction of cyano groups can lead to air-stable n-type organic field-effect transistors (OFETs). researchgate.net Additionally, the development of multi-component synthesis strategies involving dinitrile precursors is enabling the construction of complex covalent organic frameworks (COFs) with tailored optical and electronic properties. nih.gov The exploration of pyridazinedicarbonitriles in these advanced materials highlights their potential to contribute to the next generation of electronic and functional materials. idu.ac.id

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H2N4 |

|---|---|

Poids moléculaire |

130.11 g/mol |

Nom IUPAC |

pyridazine-3,6-dicarbonitrile |

InChI |

InChI=1S/C6H2N4/c7-3-5-1-2-6(4-8)10-9-5/h1-2H |

Clé InChI |

TWVXZCVMVUJDBK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NN=C1C#N)C#N |

Origine du produit |

United States |

Synthetic Methodologies for 3,6 Pyridazinedicarbonitrile and Its Precursors

Dehydration Routes from Pyridazine (B1198779) Bis-Amides

A prominent and effective method for preparing 3,6-pyridazinedicarbonitrile is through the dehydration of its corresponding bis-amide precursor, pyridazine-3,6-dicarboxamide. This transformation is a classic example of converting primary amides into nitriles, a fundamental reaction in organic synthesis. researchgate.net

The dehydration of pyridazine-3,6-dicarboxamide is commonly accomplished using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent. researchgate.netrsc.org A widely adopted procedure involves using POCl₃ in dimethylformamide (DMF). rsc.org In this process, the amide's oxygen atom attacks the phosphorus center of POCl₃, initiating a cascade of reactions. The DMF can act as both a solvent and a catalyst in this type of reaction. The general mechanism involves the activation of the amide by the dehydrating agent, followed by elimination to form the nitrile. youtube.comcommonorganicchemistry.com While various strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can also be used for converting amides to nitriles, the POCl₃/DMF system has been specifically reported as effective for the pyridazine scaffold. researchgate.netrsc.org

The precursor, pyridazine-3,6-dicarboxamide, can be synthesized in high yield. For instance, bubbling ammonia (B1221849) gas through a hot methanolic solution of 3,6-dicarbomethoxypyridazine results in the formation of the white precipitate of pyridazine-3,6-dicarboxamide with near-quantitative yield. rsc.org

For research purposes, achieving a high yield and purity of this compound is crucial. The dehydration of pyridazine-3,6-dicarboxamide using POCl₃ in DMF has been reported to provide the target dinitrile in a 68% yield. rsc.org This makes it a viable and relatively high-yielding method for accessing this precursor. The purity of the final product is critical for subsequent applications, such as the synthesis of complex ligands, and is typically confirmed using analytical techniques like LC/MS and elemental analysis. rsc.org

Table 1: Synthesis of this compound via Dehydration

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pyridazine-3,6-dicarboxamide | POCl₃ | DMF | 68% | rsc.org |

Optimization of Reaction Conditions and Reagents (e.g., POCl3 in DMF)

Approaches via Halogenated Pyridazine Intermediates

An alternative synthetic strategy involves the nucleophilic substitution of halogen atoms on a pyridazine ring with cyanide ions. This typically starts with a 3,6-dihalopyridazine, such as 3,6-dichloropyridazine (B152260) or 3,6-diiodopyridazine (B154836).

The conversion of halogenated pyridazines to their corresponding nitriles can be attempted using a cyanide source, often in the presence of a metal catalyst. For example, the reaction of 3,6-diiodopyridazine with copper(I) cyanide (CuCN) in pyridine (B92270) is one such approach. rsc.org This type of reaction, known as the Rosenmund-von Braun reaction, is a standard method for introducing nitrile groups onto aromatic rings. However, this specific application to the pyridazine system has proven to be challenging. rsc.org While palladium-catalyzed cyanation reactions using less toxic cyanide sources like K₄[Fe(CN)₆] have been developed for other aryl chlorides, their specific application to 3,6-dichloropyridazine requires further investigation. organic-chemistry.org

The necessary precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by reacting it with a chlorinating agent like phosphorus oxychloride. google.comjpionline.org

The primary challenge with the halogenated intermediate route is the consistently low yields observed in the cyanation step. rsc.org Attempts to synthesize this compound from 3,6-diiodopyridazine and CuCN have not been successful in producing high yields, making this route less favorable compared to the dehydration of the bis-amide. rsc.org The reactivity of the pyridazine ring, which is generally electron-deficient, can influence the outcome of nucleophilic substitution reactions. thieme-connect.de These limitations have led researchers to favor the dehydration method for a more reliable and higher-yielding synthesis of this compound. rsc.org

Table 2: Cyanation of Halogenated Pyridazine

| Precursor | Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 3,6-Diiodopyridazine | CuCN | Pyridine | Consistently low yields | rsc.org |

Cyanation of 3,6-Dihalopyridazines (e.g., 3,6-Diiodopyridazine with CuCN)

Derivatization Strategies from Related Pyridazine Scaffolds

The synthesis of this compound is part of a broader field of pyridazine chemistry that involves extensive derivatization to create a wide array of functional molecules. nih.govnih.gov The core pyridazine structure can be built from acyclic precursors. For instance, 3,6-dihydroxypyridazine, a common starting material, is synthesized from the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate. google.com

From this basic scaffold, various transformations can be performed. The hydroxyl groups of 3,6-dihydroxypyridazine can be converted to chloro groups using POCl₃ to yield 3,6-dichloropyridazine. nih.gov This di-chloro intermediate is a versatile platform for introducing other functionalities through nucleophilic substitution. Alternatively, the pyridazine ring can be built with carboxylic acid functional groups already in place, leading to pyridazine-3,6-dicarboxylic acid. sigmaaldrich.com This dicarboxylic acid can then be converted to the corresponding bis-amide (pyridazine-3,6-dicarboxamide), which serves as the direct precursor for the dehydration route to this compound. rsc.org This step-wise functional group manipulation highlights a key strategy in heterocyclic chemistry, where a central scaffold is systematically modified to arrive at the desired target compound.

Synthesis of Pyridazinedicarbonitrile Isomers (e.g., 4,5-Pyridazinedicarbonitrile)

The fundamental synthesis of the pyridazine ring, which is applicable to its various dinitrile isomers, typically involves the condensation reaction of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine. asianpubs.org While saturated 1,4-diketones yield dihydropyridazines that require a subsequent oxidation step to form the aromatic pyridazine ring, the use of 2,3-unsaturated-1,4-diketones allows for the direct formation of the aromatic system. asianpubs.org

This general principle underlies the synthesis of complex fused systems like pyridazino[4,5-d]pyridazines. For instance, functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives can be synthesized from the reaction of compounds derived from the condensation of ninhydrin (B49086) and 1,3-diones (such as barbituric acid) with hydrazine. asianpubs.org This highlights a versatile pathway to access the core pyridazine structure inherent in isomers like 4,5-pyridazinedicarbonitrile.

| Precursor Type | Reagent | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| Saturated 1,4-Diketones | Hydrazine | Dihydropyridazines | Requires subsequent oxidation to form pyridazine. | asianpubs.org |

| 2,3-Unsaturated-1,4-Diketones | Hydrazine | Aromatic Pyridazines | Directly forms the aromatic ring system. | asianpubs.org |

| Ninhydrin-1,3-dione adducts | Hydrazine | Functionalized Pyridazino[4,5-d]pyridazines | A multi-step route to complex pyridazine systems. | asianpubs.org |

Precursors to Functionalized Pyridazine Systems

A variety of precursors are employed to generate functionalized pyridazine systems, enabling their use in diverse applications such as materials science and medicinal chemistry. acs.orgresearchgate.netnih.gov These methods often involve building the pyridazine ring or modifying a pre-existing one.

One effective approach involves a cascade imination/electrocyclization reaction starting from readily available chlorovinyl aldehydes and oxamic acid thiohydrazides. acs.org This method efficiently incorporates various ketones into the final pyridazine structure. acs.org Another strategy utilizes thienylpyridazinones as precursors. These can be converted to bromo-thienylpyridazines, which then undergo Suzuki coupling with various (hetero)aryl-boronic acids to yield novel formyl-thienyl-pyridazine derivatives. researchgate.netsciforum.net

Furthermore, pyridazinones are key intermediates in the synthesis of 3,6-diaryl- rsc.orgacs.orgCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines. nih.gov The synthesis begins with the reaction of substituted acetophenones with glyoxylic acid, followed by treatment with hydrazine to form the pyridazinone, which is then chlorinated and further reacted to build the fused triazole ring system. nih.gov

| Precursor(s) | Key Reagents/Reaction Type | Resulting Functionalized Pyridazine System | Reference |

|---|---|---|---|

| Chlorovinyl aldehydes, Oxamic acid thiohydrazides | Imination/Electrocyclization Cascade | Highly substituted 3-carbamide pyridazines | acs.org |

| 6-(Thiophen-2-yl)pyridazin-3(2H)-one | POBr₃, then (Hetero)aryl-boronic acids and Pd(PPh₃)₄ (Suzuki Coupling) | Formyl-thienyl-pyridazines | researchgate.netsciforum.net |

| Substituted Acetophenones, Glyoxylic acid, Hydrazine | Cyclocondensation to form pyridazinone, then chlorination and cyclization with hydrazides | 3,6-Diaryl- rsc.orgacs.orgCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines | nih.gov |

| Pyridazine N-oxides | UV light, Rhodium catalysis | 2-Aminofurans (via pyridazine ring opening) | nih.gov |

| 1,3-Dicarbonyl compounds, Methyl ketones | C-C bond cleavage/Annulation | 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones | organic-chemistry.org |

Advanced Spectroscopic Characterization of 3,6 Pyridazinedicarbonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the structural elucidation of organic compounds, including heterocyclic systems like pyridazine (B1198779) derivatives. researchgate.netbbhegdecollege.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netslideshare.net

Structural Elucidation via ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the structure of 3,6-pyridazinedicarbonitrile derivatives. researchgate.netrsc.org In the ¹H NMR spectrum, the chemical shifts of protons on the pyridazine ring are influenced by the electronic effects of the nitrile groups and other substituents. For instance, in some 3,6-disubstituted pyridazine derivatives, the proton at carbon 4 appears at a different chemical shift compared to the proton at carbon 5 due to varying shielding effects. acs.org

Table 1: Representative NMR Data for Pyridazine Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.02–8.06 | Varies | Chemical shifts are dependent on the specific substitution pattern on the pyridazine ring. acs.org |

| ¹³C | 21.5–182.24 | Singlet | Includes signals from substituents, pyridazine ring carbons, and carbonyl/thiocarbonyl groups if present. acs.org |

This table provides a general range of chemical shifts observed for pyridazine derivatives. Specific values for this compound would require experimental data for the unsubstituted compound.

Advanced NMR Techniques for Molecular Structure and Dynamics (e.g., Solid-State NMR, 2D NMR)

To gain deeper insights into the molecular structure and dynamics, advanced NMR techniques are employed. researchgate.netbohrium.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. bohrium.comnih.gov These techniques help in the unambiguous assignment of all proton and carbon signals, which is crucial for complex substituted pyridazine systems. scielo.brnih.gov

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the structure and dynamics of solid materials. mst.edupreprints.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes these orientation-dependent interactions, providing detailed information about the three-dimensional structure, polymorphism, and molecular motion in the solid state. mst.edumdpi.com Techniques like magic-angle spinning (MAS) are used to enhance spectral resolution by removing anisotropic broadening. mst.edupreprints.org For this compound systems, ssNMR can be used to study crystal packing, identify different polymorphic forms, and analyze intermolecular interactions. mdpi.comgidrm.org

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound and its derivatives. researchgate.netresearchgate.net By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom in the unit cell can be determined, leading to a detailed three-dimensional model of the molecule. uol.defzu.cz This information is essential for confirming the connectivity and stereochemistry of newly synthesized compounds. researchgate.net For example, X-ray crystallography has been used to confirm the structure of various pyridazine derivatives, revealing details about the planarity of the pyridazine ring and the orientation of its substituents. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P 21/c |

| a (Å) | 24.160 (4) |

| b (Å) | 9.2561 (15) |

| c (Å) | 10.5208 (14) |

| β (°) | 99.446 (7) |

| Volume (ų) | 2320.8 (6) |

| Z | 4 |

This table shows example crystallographic data for a substituted benzene (B151609) derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com Specific data for this compound would be determined from its own crystal structure analysis.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. mt.comscielo.org.mx These techniques are complementary and can be used to create a detailed vibrational profile of a molecule. americanpharmaceuticalreview.com

FTIR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of the pyridazine ring and the nitrile (C≡N) groups. The C≡N stretching vibration typically appears as a sharp, intense band in the infrared spectrum. The pyridazine ring will exhibit a series of characteristic stretching and bending vibrations. bme.huasianpubs.org For instance, studies on similar nitrogen-containing heterocycles have shown that the vibrational frequencies are sensitive to the substitution pattern and the electronic nature of the substituents. researchgate.netresearchgate.net Comparing the experimental FTIR and Raman spectra with theoretical calculations, often performed using density functional theory (DFT), can aid in the precise assignment of the observed vibrational modes. asianpubs.orgresearchgate.net

Table 3: General Vibrational Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C≡N | Stretching | 2200-2260 | FTIR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |

| Aromatic C=C/C=N | Ring Stretching | 1400-1600 | FTIR, Raman |

| C-H | Bending | 690-900 | FTIR |

This table presents typical ranges for the vibrational frequencies of key functional groups that would be present in this compound.

Identification of Functional Groups and Bond Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups and characterizing the bond vibrations within a molecule. tanta.edu.eg For a non-linear molecule like this compound (C₆H₂N₄), the number of fundamental vibrational modes is predicted to be 3N-6, where N is the number of atoms. su.se This results in 3(12)-6 = 30 possible vibrational modes. These vibrations involve changes in bond length (stretching) and bond angle (bending). tanta.edu.eg

Infrared spectroscopy is particularly effective for detecting changes in the molecular dipole moment during a vibration. uci.edu The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org A notable feature in the spectrum is the band corresponding to the C≡N (nitrile) stretching vibration. rsc.org This typically appears in the 2200-2260 cm⁻¹ region. Another key feature is the stretching vibrations of the pyridazine ring system. ias.ac.in

The specific vibrational frequencies for this compound have been experimentally determined and are detailed in the table below. rsc.org The spectrum shows a weak but distinct band at 2251 cm⁻¹, characteristic of the nitrile group (C≡N). rsc.org The strong bands observed at 1563 and 1541 cm⁻¹ can be assigned to the C=N and C=C stretching vibrations within the pyridazine ring. rsc.org The region from 3000-3150 cm⁻¹ typically contains C-H stretching vibrations, and the bands observed at 3062, 3089, 3118, and 3131 cm⁻¹ correspond to the aromatic C-H stretching modes of the pyridazine ring. rsc.org The strong band at 862 cm⁻¹ is likely associated with C-H out-of-plane bending. rsc.org

Table 1: Experimental Infrared (IR) Frequencies for this compound rsc.org

| Wavenumber (cm⁻¹) | Intensity | Proposed Assignment |

|---|---|---|

| 3131 | very weak | Aromatic C-H Stretch |

| 3118 | very weak | Aromatic C-H Stretch |

| 3089 | weak | Aromatic C-H Stretch |

| 3062 | weak | Aromatic C-H Stretch |

| 2251 | weak | C≡N (Nitrile) Stretch |

| 1563 | very strong | C=N/C=C Ring Stretch |

| 1541 | very strong | C=N/C=C Ring Stretch |

| 1502 | medium weak | C=N/C=C Ring Stretch |

| 1394 | very strong | Ring Vibration |

| 1117 | medium | Ring/C-H in-plane bend |

| 862 | very strong | C-H out-of-plane bend |

| 581 | medium | Ring Bending |

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. ethz.ch The pyridazine ring system, like other azabenzenes, exhibits characteristic electronic transitions. These primarily include n→π* and π→π* transitions. researchgate.netacs.org The n→π* transition involves the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

For the parent pyridazine molecule, the lowest energy absorption band is attributed to an n→π* transition (S₁←S₀), which appears around 370 nm. aip.orgresearchgate.net The introduction of two cyano (-CN) groups at the 3 and 6 positions of the pyridazine ring significantly influences its electronic structure. The nitrile groups are electron-withdrawing and extend the conjugated π-system. This is expected to lower the energy of the π* orbitals, resulting in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. The n→π* transition is also affected, and its position can be sensitive to solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. acs.org While specific fluorescence data for this compound is not extensively reported, studies on related pyridazine derivatives show they can exhibit significant fluorescence, often from an intramolecular charge transfer (ICT) state. mdpi.comnih.gov These derivatives can display positive solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. nih.gov Some pyridazine-based systems have also been shown to exhibit thermally activated delayed fluorescence (TADF), a process that enhances emission efficiency. mdpi.comnih.gov Given the donor-acceptor nature inherent in the pyridazine ring, it is plausible that this compound could exhibit interesting emission properties, although this requires further experimental verification.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. msu.edu This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern of the molecule upon ionization. acdlabs.com The molecular formula of this compound is C₆H₂N₄, giving it a theoretical exact molecular weight of approximately 130.0334 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. acdlabs.com For nitriles, the molecular ion peak can sometimes be weak or absent. whitman.edu A common feature is the presence of an [M-1]⁺ peak due to the loss of a hydrogen atom. whitman.edu The fragmentation of the pyridazine ring itself would likely involve the loss of stable neutral molecules like N₂ or HCN.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Ion Formula | Description of Loss from Molecular Ion (M⁺•) |

| 130 | [C₆H₂N₄]⁺• | Molecular Ion |

| 104 | [C₅H₂N₃]⁺ | Loss of a cyano radical (•CN) |

| 103 | [C₆H₂N₃]⁺ | Loss of a nitrogen radical (•N) - less common |

| 102 | [C₆H₂N₂]⁺• | Loss of a nitrogen molecule (N₂) |

| 77 | [C₅H₂N]⁺• | Loss of HCN and N₂ |

| 76 | [C₅H₂N]⁺ | Loss of two HCN molecules |

| 51 | [C₄H₃]⁺ | Fragmentation of the ring |

Computational Chemistry Investigations of 3,6 Pyridazinedicarbonitrile

Density Functional Theory (DFT) Applications

DFT has become a standard tool for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. tandfonline.comiipseries.org

Ground State Electronic Structure and Geometry Optimization

A DFT study would begin with the geometry optimization of 3,6-pyridazinedicarbonitrile to find its most stable, lowest-energy conformation. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. For comparison, in the optimized structure of the related 2,6-pyridinedicarbonitrile, C-C bond lengths in the ring were found to be in the range of 1.3922 Å to 1.439 Å, and C-N bond lengths ranged from 1.153 Å to 1.336 Å. jrrset.com Similar detailed structural parameters for this compound would be the initial output of such a study.

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV/Vis)

Computational methods are adept at predicting various types of spectra. DFT calculations can be used to simulate the infrared (IR) spectrum by calculating vibrational frequencies. jrrset.com For NMR spectra, computational approaches, particularly for nuclei like 15N, have seen significant advancements, with various functionals and basis sets being benchmarked for nitrogen-containing heterocycles. researchgate.netnih.gov The electronic absorption spectrum (UV/Vis) would be predicted using Time-Dependent DFT (TD-DFT), which provides information on excitation energies and oscillator strengths. growingscience.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. kashanu.ac.ir Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO). rsc.org

Reactivity Descriptors and Stability Assessments

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated using Conceptual DFT. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which provide quantitative measures of a molecule's reactivity. kashanu.ac.irnih.gov These parameters are instrumental in predicting how a molecule will interact with other chemical species.

Advanced Functionals and Basis Sets in Pyridazine (B1198779) Studies

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For nitrogen-containing heterocycles, a variety of functionals such as B3LYP, M06-L, and others have been evaluated. tandfonline.comresearchgate.net Similarly, the selection of an appropriate basis set, often one that includes diffuse and polarization functions (e.g., 6-311++G(d,p)), is crucial for obtaining reliable results, especially for properties like nitrile group vibrations and non-covalent interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the primary method for investigating the electronic excited states of molecules. ohio-state.edursc.orgarxiv.orgq-chem.com A TD-DFT calculation on this compound would provide detailed information about its electronic transitions, including their energies, strengths, and the nature of the orbitals involved (e.g., n→π* or π→π* transitions). This is fundamental for understanding the photophysical properties of the molecule. rsc.org

Simulation of Electronic Spectra and Photophysical Properties

The simulation of electronic spectra and photophysical properties through quantum chemical calculations is essential for understanding the light-absorbing and emitting characteristics of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra and characterizing excited states. mdpi.comfaccts.degaussian.com

For pyridazine derivatives, the introduction of cyano groups significantly influences their electronic properties. A theoretical investigation using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory has been performed on various dicyano pyridazine isomers, including this compound. researchgate.netdntb.gov.ua The study calculated key electronic parameters that are crucial for understanding the molecule's photophysical behavior.

The presence of the electron-withdrawing cyano radicals was found to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua A smaller energy gap generally suggests that the molecule can be excited by lower-energy light and indicates enhanced electronic conductivity and reactivity. researchgate.net

Detailed findings from the DFT study on this compound and its isomers provide a quantitative basis for these observations. researchgate.netdntb.gov.uaresearchgate.net

Table 1: Calculated Electronic Properties of Dicyano Pyridazine Isomers (eV)

| Molecule | Total Energy | HOMO | LUMO | Energy Gap (E_g) |

| Pyridazine | -245.895 | -7.124 | -2.401 | 4.723 |

| 3,4-Pyridazinedicarbonitrile | -430.414 | -8.117 | -3.812 | 4.305 |

| 3,5-Pyridazinedicarbonitrile | -430.413 | -8.171 | -3.713 | 4.458 |

| This compound | -430.418 | -8.152 | -3.791 | 4.361 |

| 4,5-Pyridazinedicarbonitrile | -430.415 | -8.016 | -3.894 | 4.122 |

Data sourced from a DFT/B3LYP/6-31G* level of theory investigation. researchgate.netdntb.gov.ua*

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions in condensed phases (liquids or solids). researchgate.net

For a relatively rigid molecule like this compound, conformational analysis primarily concerns the rotational orientation of the nitrile groups with respect to the pyridazine ring. While the pyridazine ring itself is planar, slight out-of-plane torsions of the C-CN bonds might occur. However, significant conformational flexibility is not expected. The primary value of MD simulations for this molecule in a condensed phase lies in revealing the nature and dynamics of intermolecular interactions. nih.govlibretexts.org

In a condensed phase, such as a crystal or a liquid, the behavior of this compound would be governed by a variety of non-covalent interactions. libretexts.org These include:

π-π Stacking: The electron-deficient pyridazine rings can engage in stacking interactions with neighboring molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key determinant of the crystal packing.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms in the ring and the cyano groups. These dipoles would lead to electrostatic interactions that help organize the molecules in the condensed phase.

C-H···N Interactions: Weak hydrogen bonds between the C-H bonds on the pyridazine ring and the nitrogen atoms of the nitrile groups or the pyridazine ring of adjacent molecules are expected. nih.gov These interactions, although weak, play a crucial role in the directional packing of molecules in crystals. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques designed to study chemical processes in large, complex systems like solutions or enzymes. unipi.it This approach treats a small, chemically active region of the system with high-accuracy quantum mechanics (QM), while the larger, surrounding environment is described by a more computationally efficient molecular mechanics (MM) force field. unipi.it

Modeling this compound in a complex chemical environment, for instance, during a reaction in a solvent or when bound to a biological macromolecule, would be an ideal application for the QM/MM methodology.

A hypothetical QM/MM study could be set up as follows:

System Partitioning: The this compound molecule itself, along with any directly interacting species (e.g., a reactant or a key amino acid residue in an enzyme's active site), would constitute the QM region. The rest of the system, such as the bulk solvent molecules or the remainder of the protein, would be treated as the MM region.

Interaction Scheme: The QM and MM regions interact electrostatically, where the MM point charges can polarize the QM electron density, and the QM charge distribution exerts a force on the MM atoms. Covalent bonds that cross the QM/MM boundary require special treatment, often using link atoms.

Application: Such a model could be used to study a reaction mechanism involving this compound. For example, the nucleophilic attack on one of the nitrile carbons. The QM treatment would accurately describe the bond-breaking and bond-forming processes, while the MM environment would provide the necessary steric and electrostatic influence of the surroundings, which can significantly affect reaction barriers and pathways.

By employing QM/MM simulations, one could gain detailed insight into how the complex environment modulates the intrinsic reactivity and properties of this compound, providing a level of detail that is often inaccessible to experiment alone.

Reactivity and Synthetic Transformations of 3,6 Pyridazinedicarbonitrile

Reactions Involving Nitrile Functionalities

The two nitrile groups on the pyridazine (B1198779) ring are primary sites for chemical reactions, exhibiting electrophilic character at the carbon atom. libretexts.orglibretexts.org This allows for a variety of nucleophilic additions and conversions to other functional groups.

Nucleophilic Additions to Cyano Groups

The carbon atom of the cyano group is susceptible to attack by various nucleophiles. libretexts.orgwikipedia.org This reactivity is a cornerstone of nitrile chemistry, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The specific products of these reactions depend on the nature of the attacking nucleophile and the reaction conditions. For instance, the reaction with organozinc compounds is known as the Blaise reaction, while reactions with alcohols and amines are termed Pinner and amination reactions, respectively. wikipedia.org Grignard reagents can also add to the nitrile group to form primary ketimines. wikipedia.org

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of an intermediate imine anion. libretexts.org Subsequent workup can then yield a variety of products.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Reagent Example | Product Type |

| Hydride | LiAlH₄ | Primary Amine libretexts.orglibretexts.org |

| Water | H₂O (acid or base-catalyzed) | Amide, Carboxylic Acid libretexts.org |

| Grignard Reagent | RMgX | Ketone (after hydrolysis) libretexts.org |

| Organozinc Compound | RZnX | β-enamino ester (Blaise reaction) wikipedia.org |

| Alcohol | ROH (with acid) | Imidate (Pinner reaction) wikipedia.org |

| Amine | RNH₂ | Amidine wikipedia.org |

Conversion to Carboxylic Acid Derivatives (e.g., Amidation, Hydrolysis)

The nitrile groups of 3,6-pyridazinedicarbonitrile can be readily converted into carboxylic acid derivatives, most notably through hydrolysis and amidation.

Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be performed under either acidic or basic conditions. wikipedia.orgsavemyexams.comsavemyexams.comlibretexts.org

Acid-catalyzed hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, the nitrile is heated under reflux. libretexts.org This process leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. savemyexams.comsavemyexams.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.org

Base-catalyzed hydrolysis: When heated with a strong base like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt and ammonia (B1221849). savemyexams.comsavemyexams.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. savemyexams.comsavemyexams.comlibretexts.org

Amidation: The conversion of nitriles to amides is another important reaction. This can be achieved through partial hydrolysis, often under controlled conditions. libretexts.org For instance, bubbling ammonia gas through a solution of a related compound, 3,6-dicarbomethoxypyridazine, in methanol (B129727) leads to the formation of 3,6-pyridazinebis(carboxylic acid amide). rsc.org This bis-amide can then be dehydrated to yield this compound. rsc.org

Ring-Based Reactions and Functionalization

Beyond the reactivity of the nitrile groups, the pyridazine ring itself can participate in chemical transformations, particularly nucleophilic aromatic substitution and cyclocondensation reactions.

Nucleophilic Aromatic Substitution on the Pyridazine Core

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The pyridazine ring, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient. This deficiency is further amplified by the strong electron-withdrawing nature of the two nitrile groups. Consequently, the pyridazine core of this compound is activated towards attack by nucleophiles.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. uomustansiriyah.edu.iq For this reaction to occur on the pyridazine ring, a suitable leaving group would need to be present at one of the ring carbon positions. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, especially those located at positions ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. libretexts.orgdalalinstitute.com

Cyclocondensation Reactions for Fused Heterocyclic Systems

Cyclocondensation reactions are powerful tools for the synthesis of fused heterocyclic systems. airo.co.in These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia. This compound can serve as a key precursor in such reactions. For example, it can be converted in situ to a corresponding bis-imino ester, which can then react with a suitable partner, such as 2-pyridine hydrazone, to yield a fused heterocyclic system. rsc.org The synthesis of pyrazole-fused isoxazolidinone and pyrano[2,3-c]pyrazoles are other examples of cyclocondensation reactions used to build complex heterocyclic structures. airo.co.inbeilstein-journals.org

Role as a Versatile Chemical Building Block

Due to its multiple reactive sites, this compound is considered a versatile chemical building block in organic synthesis. lifechemicals.comsigmaaldrich.comenamine.net A building block is a molecule that can be readily incorporated into the synthesis of more complex structures. The presence of the two nitrile groups allows for their conversion into a variety of other functional groups, such as amines, amides, and carboxylic acids. libretexts.orgwikipedia.org This functional group interconversion capability is highly valuable in the construction of diverse molecular architectures.

Furthermore, the pyridazine ring itself can be a scaffold upon which to build more elaborate structures through reactions like nucleophilic aromatic substitution and cyclocondensation. nih.gov This dual reactivity—at the nitrile substituents and on the aromatic core—makes this compound a valuable starting material for the synthesis of a wide range of heterocyclic compounds, which are important in fields like medicinal chemistry and materials science. uou.ac.inuomus.edu.iq

Precursor in Multistep Organic Synthesis

This compound is a versatile heterocyclic compound that serves as a valuable precursor in multistep organic synthesis. Its utility stems from the presence of two key reactive sites: the pyridazine ring itself and the two nitrile functional groups at the 3 and 6 positions. This dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point or intermediate for the construction of more complex molecular architectures, particularly other heterocyclic systems.

The reactivity of the nitrile groups (-C≡N) is a cornerstone of its synthetic utility. The electrophilic nature of the nitrile carbon makes it susceptible to attack by various nucleophiles. wikipedia.orglibretexts.org These functional groups can be strategically transformed into several other important functionalities, providing synthetic chemists with multiple pathways to elaborate the molecule. Key transformations include:

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to first form amides and subsequently carboxylic acids. libretexts.orgpressbooks.pub The resulting 3,6-pyridazinedicarboxylic acid is a key intermediate for creating esters, amides, or other acid derivatives.

Reduction: Reduction of the nitrile groups, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields primary amines. libretexts.orgpressbooks.pub This transformation produces 3,6-bis(aminomethyl)pyridazine, a diamine that can be used to build polyamides or other complex nitrogen-containing structures.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine. pressbooks.publibretexts.org This allows for the introduction of new carbon-carbon bonds and the synthesis of diketone derivatives of pyridazine.

Cycloaddition Reactions: The nitrile functional group can participate as a dienophile in aza-Diels-Alder reactions, particularly with highly reactive dienes. mit.edu This provides a pathway to construct fused pyridine (B92270) ring systems.

A specific example illustrating the role of a pyridazinedicarbonitrile derivative as a precursor is in the synthesis of cinnoline (B1195905) systems. In one reported synthesis, 1-m-chlorophenyl-4-methyl-6-oxo-1,6-dihydro-3,5-pyridazinedicarbonitrile undergoes a cyclocondensation reaction with α-benzylidenemalononitrile to yield a complex, fused 8-amino-2-m-chlorophenyl-3-oxo-6-phenyl-2,3-dihydro-4,7-cinnolinecarbonitrile. epdf.pub This demonstrates how the pyridazine dinitrile core can act as a foundational scaffold for building more elaborate polycyclic heterocyclic compounds.

The following table summarizes the potential synthetic transformations of the nitrile groups on this compound and the resulting functional groups, which are pivotal for its role as a precursor in multistep synthesis.

| Reagent(s) | Reaction Type | Resulting Functional Group |

| H₃O⁺ or OH⁻, heat | Hydrolysis | Carboxylic Acid (-COOH) |

| 1. LiAlH₄; 2. H₂O | Reduction | Primary Amine (-CH₂NH₂) |

| 1. R-MgBr; 2. H₃O⁺ | Grignard Reaction | Ketone (-C(=O)R) |

| Reactive Dienes (e.g., Vinylallenes) | Aza Diels-Alder | Fused Pyridine Ring |

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize large collections of diverse but structurally related molecules, known as chemical libraries. nih.govresearchgate.netiipseries.org These libraries are then subjected to high-throughput screening to identify compounds with desired biological activities or material properties. gardp.orgmedchemexpress.com this compound is an excellent candidate for use as a central scaffold in the generation of such libraries due to its symmetrical structure featuring two reactive handles—the nitrile groups.

The utility of this compound in library synthesis lies in its capacity for divergent chemical modifications. The two nitrile groups at positions 3 and 6 can be transformed in parallel into a variety of other functional groups. enamine.netchimia.ch This allows for the creation of a large number of unique derivatives from a single, common core structure. This "scaffold decoration" approach is a widely employed strategy in combinatorial chemistry. enamine.net

For instance, a library generation process could begin with a key transformation of the dinitrile scaffold, followed by diversification:

Diamine Library: The parent this compound can be reduced to 3,6-bis(aminomethyl)pyridazine. This resulting diamine can then be reacted with a library of diverse carboxylic acids, sulfonyl chlorides, or isocyanates in a parallel synthesizer to generate a large library of corresponding diamides, disulfonamides, or diureas. libretexts.org

Diacid Library: Conversely, hydrolysis of the dinitrile to 3,6-pyridazinedicarboxylic acid provides a scaffold that can be reacted with a library of different alcohols or amines to produce a diverse collection of diesters or diamides. chimia.ch

Diketone Library: Reaction with a library of different Grignard reagents would yield a library of diketones, which could be further modified.

The pyridazine core itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in many biologically active compounds. nih.gov The synthesis of a library of 3,6-disubstituted pyridazines has been shown to be a successful strategy for identifying novel anticancer agents. nih.gov While that specific library did not start from the dinitrile, it highlights the value of the pyridazine core in generating focused libraries for drug discovery. Another study identified a derivative, Pyridazine-3,5-dicarbonitrile, 1,6-dihydro-4-amino-6-imino-1-(2-nitrophenyl), as having potential antibacterial properties through in-silico screening, further suggesting the biological relevance of this structural motif. semanticscholar.org

A hypothetical scheme for generating a focused library from this compound is presented in the table below, illustrating how two points of diversity can be introduced.

| Scaffold | Step 1: Transformation | Intermediate Scaffold | Step 2: Parallel Reaction with Library (R¹, R², etc.) | Resulting Library Class |

| This compound | Reduction (e.g., LiAlH₄) | 3,6-Bis(aminomethyl)pyridazine | Acylation with various R-COCl | Diamides |

| This compound | Hydrolysis (e.g., H₃O⁺) | 3,6-Pyridazinedicarboxylic acid | Esterification with various R-OH | Diesters |

| This compound | Grignard Reaction (e.g., R-MgBr) | 3,6-Diacylpyridazine | Wittig reaction with various Ph₃P=CHR' | Dienes |

This strategic use of this compound allows for the efficient exploration of chemical space around the pyridazine core, significantly accelerating the discovery of new molecules with valuable properties. vapourtec.com

Advanced Research Applications of 3,6 Pyridazinedicarbonitrile and Its Derivatives

Materials Science and Engineering

The unique electronic characteristics and inherent rigidity of the pyridazine (B1198779) ring make its derivatives highly valuable in materials science. Researchers have leveraged these properties to design and synthesize a new generation of polymers and functional materials for demanding applications.

The integration of pyridazine moieties into polymer backbones has led to significant advancements in high-performance materials, particularly in thermosetting resins and conjugated polymers. The nitrogen-rich structure of pyridazine often imparts desirable characteristics such as high thermal stability, inherent flame retardancy, and specific electronic properties.

The design of novel monomers is a cornerstone of creating advanced polymers with superior properties. The incorporation of the pyridazine ring into monomer structures, especially for phthalonitrile (B49051) resins, has been a successful strategy to enhance processability and performance. Phthalonitrile resins are known for their exceptional thermal stability and are used in fields like aerospace and electronics. researchgate.net However, their application can be limited by high melting points and narrow processing windows. nih.gov

To address these challenges, researchers have synthesized novel phthalonitrile monomers containing a pyridazine core. A notable example is 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), which is prepared through a nucleophilic substitution reaction between 3,6-dichloropyridazine (B152260), resorcinol, and subsequently 4-nitrophthalonitrile. mdpi.comnih.gov The introduction of the pyridazine ring and ether linkages into the monomer structure results in a significantly lower melting point (74 °C) and a wider processing window (178 °C) compared to many traditional phthalonitrile monomers. mdpi.comnih.govresearchgate.net This improved processability is crucial for manufacturing complex composite parts. Similarly, other monomers like DPTP, a phthalonitrile monomer containing a pyridine (B92270) ring and sulfide (B99878) bonds, have been developed to create resins with excellent thermal properties. nih.gov This strategic monomer design allows for the creation of high-performance polymers that are easier to process without compromising their final properties. mdpi.com

Thermosetting polymers are materials that, once cured, form a rigid, cross-linked network structure, making them resistant to heat and chemicals. sintac.esrroij.com The incorporation of pyridazine rings into thermosetting polymer networks, such as those derived from phthalonitrile monomers, has been shown to significantly enhance both thermal stability and flame retardancy. mdpi.com

When a pyridazine-containing monomer like BCPD is cured at high temperatures (e.g., 350-370 °C), it forms a highly cross-linked poly(BCPD) resin. mdpi.comnih.gov This thermoset exhibits outstanding thermal properties, including a glass transition temperature (Tg) that can exceed 400 °C and a 5% weight loss temperature (T5%) of up to 501 °C in a nitrogen atmosphere. mdpi.comresearchgate.net The high thermal stability is attributed to the formation of a robust cross-linked network composed of nitrogen heterocycles. mdpi.com The inherent rigidity and strong polarity of the pyridazine structure contribute to these exceptional high-temperature characteristics. mdpi.com

Furthermore, these polymers demonstrate remarkable flame retardancy. The flame-retardant mechanism involves the formation of a stable char layer upon combustion, which acts as a barrier, impeding heat transfer and the release of flammable volatiles. mdpi.comspecialchem.com Poly(BCPD) resin has shown a limiting oxygen index (LOI) as high as 48, indicating it requires 48% oxygen in the atmosphere to sustain combustion, which classifies it as a highly flame-retardant material. mdpi.comnih.govresearchgate.net The introduction of pyridazine offers a pathway to develop inherently flame-retardant polymers without the need for halogenated or other additive flame retardants. rsc.org

Table 1: Thermal Properties of Pyridazine-Containing Phthalonitrile (Poly(BCPD)) Resins

This table summarizes the key thermal performance parameters for poly(BCPD) resins cured at different temperatures, as determined by thermogravimetric analysis (TGA).

| Property | Curing Condition | Value in N₂ Atmosphere | Value in Air Atmosphere | Source(s) |

| 5% Weight Loss Temp. (T₅%) | Poly(BCPD)-350 | 470 °C | 472 °C | mdpi.comresearchgate.net |

| Poly(BCPD)-370 | 501 °C | 492 °C | mdpi.comresearchgate.net | |

| Char Yield (Yc) at 900 °C | Poly(BCPD)-350 | 70% | - | mdpi.comresearchgate.net |

| Poly(BCPD)-370 | >74% | - | mdpi.comresearchgate.netresearchgate.net | |

| Glass Transition Temp. (Tg) | Poly(BCPD)-370 | >400 °C | >400 °C | researchgate.netmdpi.comnih.gov |

| Limiting Oxygen Index (LOI) | Poly(BCPD)-370 | 48 | - | mdpi.comnih.govresearchgate.net |

Conjugated polymers (CPs) are organic macromolecules characterized by a backbone of alternating single and double bonds, which creates a delocalized π-electron system responsible for their unique electronic and optical properties. nih.gov This structure is analogous to well-known CPs like polypyrrole and polythiophene and is the basis for their application in organic electronics such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). frontiersin.orgucm.es

The incorporation of electron-deficient pyridazine units into conjugated polymer backbones is a key strategy for tuning their electronic properties. nih.gov By creating donor-acceptor (D-A) type structures, researchers can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the bandgap of the material. nih.govrsc.org For instance, new aromatic polymers with a pyridazine core have been synthesized and tested in organic solar cells, demonstrating their potential in photovoltaic applications. nih.gov

In the field of OLEDs, pyridazine derivatives have been developed as bipolar-transport materials, meaning they can efficiently transport both electrons and holes. acs.org This balanced charge transport is crucial for achieving high efficiency in light-emitting devices. One such material, 3CzPyaPy, when used as a host in a green phosphorescent OLED, enabled the device to achieve high maximum efficiencies, showcasing the potential of pyridazine-based materials in advanced optoelectronic applications. acs.org The introduction of the pyridazine heterocycle provides a powerful tool for molecular engineering, allowing for the creation of new organic semiconductors with tailored properties for next-generation electronics. google.com

Ring-opening polymerization (ROP) is a versatile method for synthesizing a wide range of polymers. rsc.org While direct ROP of 3,6-pyridazinedicarbonitrile is not commonly reported, research into the ring-opening metathesis polymerization (ROMP) of related nitrogen-containing heterocyclic monomers highlights the potential and challenges in this area. Pyridine-containing polymers, for example, are sought after for their unique electronic features and basicity. nih.gov

A significant challenge in the polymerization of such monomers is the innate Lewis basicity of the nitrogen atom, which can coordinate to and deactivate transition-metal catalysts used in controlled polymerization processes like ROMP. nih.govresearchgate.netchemrxiv.org However, researchers have overcome this by employing careful structural design of the monomers. By synthesizing pyridinonorbornene monomers through a [4+2] cycloaddition, it was possible to achieve a well-controlled ROMP process. nih.govrsc.org Fine-tuning the steric hindrance around the nitrogen atom prevented its detrimental coordination to the ruthenium catalyst, enabling the production of polymers with controlled molecular weights and narrow distributions. nih.gov The resulting polypyridinonorbornenes exhibit high glass transition temperatures (Tg) and high decomposition temperatures (Td), making them promising for high-temperature applications and as alternatives to traditional poly(vinyl pyridine)s. nih.govresearchgate.net

The term "advanced functional materials" refers to materials engineered to possess specific properties and functions for technological applications, including energy conversion, electronics, and sensing. wiley.comresearchgate.net Polymers derived from or containing pyridazine units are prime examples of such materials due to the unique combination of properties imparted by the heterocycle.

The high-performance thermosets discussed previously, based on pyridazine-containing phthalonitrile resins, are advanced functional materials with direct applications as matrices for structural composites in the aerospace, military, and electronics industries. researchgate.netmdpi.com Their exceptional thermal stability, mechanical strength (storage modulus up to 3.8 GPa), and flame retardancy make them suitable for environments where materials must withstand extreme conditions. mdpi.comresearchgate.net

Furthermore, the conjugated polymers incorporating pyridazine are advanced functional materials designed for optoelectronic devices. acs.org Their tailored HOMO/LUMO energy levels, bipolar charge transport capabilities, and photophysical properties are engineered for specific roles in OLEDs and OSCs. nih.govacs.org The ability to fine-tune these properties through molecular design, for example by creating D-A copolymers, is a hallmark of advanced functional materials research. rsc.orgacs.org These materials represent a significant step towards creating more efficient and stable organic electronic devices.

Advanced Functional Materials

Components in Semiconductors for Organic Electronic Devices (e.g., OFETs, OLEDs, OPVs)

The unique molecular structure of this compound and its derivatives makes them promising candidates for use in organic electronic devices. These materials are being explored for their potential in a variety of applications, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). nih.govsigmaaldrich.comadvancedsciencenews.com

Organic electronic materials offer several advantages over their traditional inorganic counterparts, such as being lighter, more flexible, and potentially less expensive to manufacture. sigmaaldrich.comadvancedsciencenews.com The versatility of organic compounds allows for the fine-tuning of their electrical performance, stability, and processing characteristics through chemical modifications. tcichemicals.com

In the context of OFETs, which are essential components of flexible and printed electronics, the performance is largely determined by the mobility of charge carriers (holes or electrons) within the organic semiconductor layer. tcichemicals.com The expanded π-conjugated systems present in molecules like pyridazine derivatives can lead to strong intermolecular interactions, which in turn can enhance charge mobility. tcichemicals.com

For OLEDs, which are used in vibrant and efficient displays, organic materials function as the emissive layer where the recombination of charges generates light. sigmaaldrich.com The ability to tune the electronic properties of organic molecules is crucial for achieving different colors and improving the efficiency and lifespan of these devices.

In OPVs, organic materials serve as the active layer that absorbs sunlight and converts it into electricity. sigmaaldrich.com The design of these materials focuses on maximizing light absorption across the solar spectrum and facilitating efficient charge separation and transport. sigmaaldrich.com The development of novel organic materials, including those based on pyridazine structures, is a key area of research aimed at improving the efficiency and stability of organic solar cells. advancedsciencenews.com

Design of Materials with Tailored Electronic and Optical Properties

A significant area of research focuses on the ability to design materials with specific, tailored electronic and optical properties for advanced applications. nih.govrsc.orgscielo.org.mx The inherent tunability of organic molecules, like derivatives of this compound, allows for precise control over their characteristics through chemical synthesis and modification. tcichemicals.com This is a key advantage in the development of new materials for organic electronics and other high-tech applications.

The electronic properties of a material, such as its band gap, determine its behavior as a conductor, semiconductor, or insulator. mdpi.comaps.org By strategically modifying the molecular structure, researchers can alter the energy levels of the molecular orbitals, thereby tuning the band gap to meet the requirements of a specific device. mdpi.comaps.org For instance, in semiconductor applications, a smaller band gap might be desirable to improve conductivity.

Similarly, the optical properties, such as light absorption and emission, are directly linked to the electronic structure. scielo.org.mx The ability to control these properties is fundamental to the creation of efficient OLEDs with specific emission colors or OPVs that can harvest a broader range of the solar spectrum. sigmaaldrich.com

Methods like doping, where small amounts of other elements are introduced into the material, and strain engineering in two-dimensional materials, are also employed to modify electronic and optical properties. nih.govmdpi.com These techniques, combined with the chemical versatility of organic compounds, provide a powerful toolkit for creating next-generation materials with customized functionalities.

Coordination Chemistry and Ligand Design

This compound as a Ligand (e.g., Dinitrile Ligands)

This compound serves as a dinitrile ligand in coordination chemistry. rsc.orgnih.gov Dinitrile ligands are molecules that possess two nitrile (-C≡N) groups, which can donate their lone pair of electrons to a metal center, forming coordinate bonds. The pyridazine ring itself, with its two adjacent nitrogen atoms, also presents potential coordination sites. This multi-functionality makes this compound and its derivatives versatile building blocks for constructing complex metal-organic structures. researchgate.net The rigidity and specific C-shape of some dinitrile ligands can lead to the exclusive formation of certain isomers, such as trans complexes with metals like palladium(II), silver(I), and gold(I). nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and related ligands typically involves reacting the ligand with a metal salt in a suitable solvent. sysrevpharm.orgbhu.ac.in For instance, metal complexes of nickel(II), copper(I), and silver(I) have been synthesized using pyridine-based ligands. jscimedcentral.com A common method involves dissolving the ligand and the metal salt, such as Co, Ni, or Cu salts, in a solvent like ethanol (B145695) and then refluxing the mixture. sysrevpharm.org

A high-yield synthesis for the this compound precursor has been developed, which involves the dehydration of the corresponding bis-amide using POCl3 in DMF. rsc.org This precursor is then used to create more complex ligands. For example, reacting this compound with 2-pyridinecarboxalic acid hydrazide in methanol (B129727) produces a new ligand capable of forming metal complexes. rsc.org

Characterization of the resulting metal complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

Elemental Analysis: To determine the empirical formula of the complex. bhu.ac.inresearchgate.net

Conductivity Measurements: To ascertain the electrolytic nature of the complexes. bhu.ac.inresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex. bhu.ac.in

Magnetic Susceptibility: To determine the magnetic properties of the complex, which provides information about the electron configuration of the metal ion. bhu.ac.in

Thermal Analysis (TGA-DTA): To study the thermal stability and decomposition of the complexes. bhu.ac.in

X-ray Diffraction: For single crystals, this technique provides the definitive molecular structure of the complex. jscimedcentral.com

Chelation Properties and Coordination Modes

Chelation is the process where a polydentate ligand, also known as a chelating agent, binds to a central metal ion through two or more donor atoms, forming a ring structure called a chelate. wikipedia.org This effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. wikipedia.org this compound and its derivatives can act as chelating agents due to the presence of multiple potential donor sites—the two nitrogen atoms of the pyridazine ring and the nitrogen atoms of the two nitrile groups.

The way a ligand binds to a metal is described by its coordination mode. Different coordination modes can lead to vastly different structures and properties of the resulting metal complexes. Some common coordination geometries include octahedral, trigonal prismatic, trigonal bipyramidal, and square pyramidal. libretexts.orglibretexts.org The specific geometry adopted depends on the metal ion, its oxidation state, and the nature of the ligand. libretexts.org

For example, ligands can be monodentate (binding through one atom), bidentate (binding through two atoms), or polydentate. wikipedia.org In the case of pyridazine-based ligands, they can coordinate to a metal in a monodentate fashion through one of the ring nitrogens or in a bidentate fashion, chelating the metal with both ring nitrogens. The nitrile groups can also participate in coordination, leading to more complex bridging or chelating modes. The study of these coordination modes is essential for understanding the structure and reactivity of the resulting metal complexes. rsc.org

| Coordination Number | Common Geometries | Example Ligand Type |

| 4 | Tetrahedral, Square Planar | Monodentate, Bidentate |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Tripodal ligands, Macrocycles libretexts.org |

| 6 | Octahedral, Trigonal Prismatic | Bidentate, Tridentate libretexts.org |

Potential in Catalysis and Supramolecular Assembly

The unique structures formed by the coordination of ligands like this compound to metal centers open up possibilities for their use in catalysis and supramolecular assembly.

Catalysis: Metal complexes can act as catalysts by providing a site for reactants to bind and react more readily. The properties of the catalyst, such as its activity and selectivity, can be tuned by changing the ligand coordinated to the metal center. rsc.org Supramolecular catalysis, which utilizes non-covalent interactions to control catalytic processes, is a growing field. mdpi.comfrontiersin.org By designing ligands that self-assemble into specific structures around a metal ion, it's possible to create highly selective catalysts that mimic the function of enzymes. frontiersin.org For example, the confinement of reactants within the cavity of a supramolecular assembly can lead to enhanced reaction rates and specific product formation. frontiersin.org

Supramolecular Assembly: This field involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. nih.govuniv-artois.fr Ligands like this compound and its derivatives are excellent candidates for building blocks in supramolecular chemistry. researchgate.net Their ability to coordinate with metal ions in specific ways can direct the formation of complex architectures such as grids, cages, and polymers. researchgate.net For instance, the reaction of 3,6-di(2-pyridyl)pyridazine with copper(I) or silver(I) ions leads to the self-assembly of [2x2] grid-like metal complexes. researchgate.net These supramolecular structures have potential applications in areas such as molecular recognition, sensing, and the development of new functional materials. The construction of chiral supramolecular systems is also of great interest for applications in asymmetric catalysis. mdpi.com

Electrochemistry Research

The electrochemical characteristics of the pyridazine nucleus, particularly when substituted at the 3 and 6 positions with electron-withdrawing groups like nitriles, are a subject of significant research interest. This interest stems from the electron-deficient nature of the pyridazine ring, which imparts distinct redox properties to its derivatives.

Electrochemical Behavior of Pyridazine Systems

The electrochemical reduction of pyridazine systems is a key area of investigation. Studies on 3,6-disubstituted pyridazine derivatives reveal complex reduction pathways that are highly dependent on the nature of the substituents. For instance, cyclic voltammetry studies of 3,6-bis(methoxycarbonyl)pyridazine, a compound structurally related to this compound, show that it undergoes reduction in three successive two-electron steps. mdpi.com The first of these steps has been shown to be reversible under certain conditions. mdpi.com

The general mechanism for the electrochemical reduction of pyridazines substituted with electron-withdrawing groups involves an initial two-electron reduction to form a 1,2-dihydro-derivative. mdpi.com This intermediate can then follow different pathways, such as rearranging into a more stable 1,4-dihydropyridazine or undergoing further reduction, which can lead to ring contraction and the formation of pyrrole (B145914) derivatives. mdpi.com In the case of 3,6-dichloropyridazine, cyclic voltammetry reveals three distinct cathodic waves, which are attributed to the sequential cleavage of the carbon-chloride bonds and the reduction of the pyridazine ring itself. mdpi.com

The redox potentials are significantly influenced by the electronic properties of the substituents. The presence of electron-donating or electron-accepting groups on the pyridazine ring alters the electron density of the system, thereby shifting the reduction potentials. mdpi.com In dinuclear manganese carbonyl complexes where pyridazine acts as a bridging ligand, the first reversible reduction process is attributed to the aromatic diazine ring. nih.gov

Table 1: Electrochemical Reduction Data for Selected Pyridazine Derivatives

| Compound | Reduction Potential (E½ or Ep) vs. SCE | Conditions | Notes | Reference |

| 3,6-bis(methoxycarbonyl)pyridazine | E½ = -0.69 V, -0.86 V, -1.07 V | Acetate buffer/ethanol (1:1), Scan rate: 0.2 V/s | Three successive two-electron steps. The first step is reversible. | mdpi.com |

| 3,6-dichloropyridazine | - | Dimethylformamide | Exhibits three cathodic reduction waves. | mdpi.com |

| 3-chloro-6-substituted pyridazines | - | Dimethylformamide | Show two cathodic reduction waves. | mdpi.com |

| Pyridazine-bridged Mn(I) complex | Reversible one-electron process | Dimethylformamide or Acetonitrile | Reduction is localized on the pyridazine ring. | nih.gov |

| SCE: Saturated Calomel Electrode |

Potential Applications in Electrochemical Sensing or Energy Storage

The distinct electrochemical behavior of pyridazine derivatives, including this compound, suggests their potential for use in advanced applications like electrochemical sensing and energy storage. While direct applications of this compound itself are still emerging, the properties of the broader pyridazine family provide strong indicators of its potential.

In electrochemical sensing, molecules that exhibit well-defined and reproducible redox peaks can be used to detect various analytes. researchgate.net The sensitivity and selectivity of these sensors can be enhanced by modifying electrode surfaces with materials that have specific catalytic or binding properties. nih.govliberty.edu Pyridazine derivatives could be incorporated into such sensor designs in several ways. They could serve as the electroactive species for direct detection or as ligands to form metal complexes with specific redox activities. mdpi.comnih.gov The tunability of their redox potentials through substitution allows for the design of sensors for specific target analytes. For instance, pyridazine-based compounds could be used to modify electrodes for the detection of metal ions, organic pollutants, or biologically relevant molecules.

In the realm of energy storage, materials with stable and reversible redox cycles are essential for battery and capacitor technologies. The reversible reduction observed for some pyridazine systems is a promising characteristic. mdpi.com This suggests that pyridazine-based materials could potentially be used as components in organic rechargeable batteries. The electron-accepting nature of the pyridazine core makes it a candidate for n-type (negative electrode) materials. Furthermore, the ability of pyridazine to act as a ligand in metal complexes opens possibilities for its use in redox-flow batteries or as catalysts for energy-related reactions, such as the electrochemical reduction of CO2. nih.gov While research on pyridazine derivatives in all-solid-state batteries has been noted, much of the focus has been on pyridine-based systems, indicating a potential area for future exploration with pyridazine analogues.

Photophysics and Optoelectronics

The electron-deficient nature of the pyridazine ring, especially when enhanced by nitrile substituents as in this compound, makes it an excellent building block for materials with tailored photophysical and optoelectronic properties.

Light Absorption and Emission Properties of Pyridazine Chromophores

Pyridazine derivatives are key components in the design of "push-pull" or donor-acceptor (D-A) chromophores. mdpi.com In these systems, the electron-accepting pyridazine core is linked to an electron-donating group, creating a molecule with an intramolecular charge transfer (ICT) character. mdpi.com This ICT is fundamental to their optical properties.

The light absorption and emission wavelengths of these chromophores can be precisely tuned by modifying the strength of the donor and acceptor groups and the nature of the π-conjugated system connecting them. mdpi.com For example, attaching strong electron-donating moieties like phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) to a pyridazine acceptor results in compounds that exhibit emission from the ICT state. mdpi.com This is often characterized by positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents.

The electronic absorption spectra of 3,6-disubstituted pyridazine derivatives typically display a π-π* intramolecular charge transfer band in the UV region. mdpi.com The exact position of this band (λmax) depends significantly on the nature of the substituents. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the electronic structure and transitions in these molecules. mdpi.commdpi.com For some D-A type pyridazine derivatives, the lowest energy singlet excited state (S1) is characterized by a significant charge transfer from the donor to the pyridazine acceptor. mdpi.com

Table 2: Photophysical Properties of Selected Donor-Acceptor Pyridazine Derivatives